molecular formula C13H12N2O B072415 N-Benzylnicotinamide CAS No. 1322-50-5

N-Benzylnicotinamide

Cat. No.: B072415
CAS No.: 1322-50-5
M. Wt: 212.25 g/mol
InChI Key: JIAOUYONZMRJJD-UHFFFAOYSA-N
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Description

N-Benzylnicotinamide is a chemical compound with the molecular formula C₁₃H₁₂N₂O. It is a derivative of nicotinamide, which is a form of vitamin B3. This compound is known for its role as a model compound for studying the enzymatic cofactors nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺). These cofactors are crucial in various biochemical reactions, particularly those involving oxidation and reduction .

Scientific Research Applications

N-Benzylnicotinamide has several scientific research applications:

Safety and Hazards

N-Benzylnicotinamide is harmful if swallowed and causes serious eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of eye contact .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzylnicotinamide can be synthesized through the reaction of nicotinic acid with benzylamine. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the amide bond. One common method involves heating nicotinic acid and benzylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-Benzylnicotinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-benzyl-1,4-dihydronicotinamide.

    Reduction: It can be reduced to form N-benzyl-1,4-dihydronicotinamide.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

N-Benzylnicotinamide exerts its effects by mimicking the behavior of NAD⁺ and NADP⁺. These cofactors participate in redox reactions by acting as electron donors or acceptors. The amide group in this compound plays a crucial role in these reactions by facilitating the transfer of electrons. The compound’s structure allows it to interact with various enzymes, thereby influencing metabolic pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its structural similarity to NAD⁺ and NADP⁺, making it an excellent model compound for studying these cofactors. Its ability to undergo various chemical reactions also makes it versatile for research in different fields .

Properties

IUPAC Name

N-benzylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-13(12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAOUYONZMRJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062476
Record name 3-Pyridinecarboxamide, N-(phenylmethyl)-
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Molecular Weight

212.25 g/mol
Source PubChem
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CAS No.

2503-55-1, 1322-50-5
Record name N-Benzylnicotinamide
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Record name Benzyl nicotinamide
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Record name N-Benzylnicotinamide
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Record name 3-Pyridinecarboxamide, N-(phenylmethyl)-
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Record name N-benzylnicotinamide
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Record name N-BENZYLNICOTINAMIDE
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Record name BENZYL NICOTINAMIDE
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Synthesis routes and methods

Procedure details

In the same flask as in Example 1 were charged 2 g of pyridine-3-aldehyde, 5 g of benzylamine, 40 g of N,N-dimethylformamide and 3 g of a catalyst in which 5 percent by weight of platinum metal together with lead hydroxide with an atomic ratio of Pt to Pb being 1 to 1 had been supported on alumina. The reaction was conducted at a reaction temperature of 25° C. by introducing air into the flask at a rate of 6 l/hour for 2 hours to give nicotinic acid benzylamide at a yield of 23%.
Quantity
2 g
Type
reactant
Reaction Step One
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5 g
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
Pb
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
40 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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